CRTh2 Antagonist Potency: Cross-Study Comparison of 2-(5-Hydroxy-2,3-dihydro-1H-inden-2-yl)acetic acid Versus Structurally Related Indanyl Analogs and Clinical Candidates
In a β-arrestin translocation BRET assay using human CRTh2 receptor expressed in HEK285-7 cells, 2-(5-hydroxy-2,3-dihydro-1H-inden-2-yl)acetic acid demonstrated antagonist activity with an IC50 of 39 nM [1]. This value positions the compound as a moderately potent CRTh2 antagonist scaffold, distinct from: (i) optimized clinical candidates such as fevipiprant, which exhibits a binding Kd of 1.14 ± 0.44 nM in CHO cell membranes [2]; and (ii) related indanyl analogs tested in alternative functional assays that show substantially weaker activity (IC50 > 1000 nM in CRTh2-expressing KB8 cell Ca²⁺ flux assays) [3]. The 39 nM potency represents a quantifiable intermediate activity level suitable for SAR optimization studies, contrasting with the sub-nanomolar potency of fully optimized development compounds.
| Evidence Dimension | CRTh2 antagonist potency (IC50) |
|---|---|
| Target Compound Data | 39 nM |
| Comparator Or Baseline | Fevipiprant (QAW039): 1.14 ± 0.44 nM (Kd, binding assay); Related indanyl analogs: >1000 nM (Ca²⁺ flux assay) |
| Quantified Difference | Target compound is ~34-fold less potent than fevipiprant; >25-fold more potent than weak indanyl analogs in alternative assay |
| Conditions | Human CRTh2 receptor expressed in HEK285-7 cells; β-arrestin translocation by BRET assay; preincubation 5 mins prior to PGD2 challenge |
Why This Matters
This IC50 value defines the compound as a research-grade scaffold with measurable but sub-optimized CRTh2 potency, unsuitable for direct therapeutic translation but valuable for SAR studies where potency enhancement is the explicit goal.
- [1] TargetMine. ChEMBL589815: Antagonist activity at human CRTH2 receptor expressed in HEK285-7 cells assessed as inhibition of beta arrestin translocation by bioluminescence resonance energy transfer assay. IC50 = 39.0 nM. View Source
- [2] Sykes DA, et al. Fevipiprant (QAW039), a Slowly Dissociating CRTh2 Antagonist with the Potential for Improved Clinical Efficacy. Mol Pharmacol. 2016 May;89(5):593-605. doi: 10.1124/mol.115.101832. View Source
- [3] BindingDB BDBM50381834 / CHEMBL2023658. Antagonist activity at human CRTH2 transfected in human KB8 cells assessed as inhibition of PGD2-induced increase in intracellular Ca²⁺ by fluo-4AM. IC50 > 1.00E+3 nM. View Source
